4-(dimethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
4-(Dimethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by the presence of a dimethylcarbamoyl group and a carboxylic acid group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(dimethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as an α,β-unsaturated ketone or diketone.
Introduction of the Dimethylcarbamoyl Group: The dimethylcarbamoyl group can be introduced by reacting the pyrazole intermediate with dimethylcarbamoyl chloride under basic conditions.
Carboxylation: The final step involves the carboxylation of the pyrazole ring, which can be achieved through the reaction with carbon dioxide in the presence of a suitable base.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The dimethylcarbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Oxidation of the methyl group can yield a carboxylic acid derivative.
Reduction: Reduction of the carboxylic acid group can produce an alcohol or aldehyde.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Dimethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(dimethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The dimethylcarbamoyl group can interact with amino acid residues in the enzyme’s active site, leading to inhibition. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
- 4-(Dimethylcarbamoyl)benzeneboronic acid
- 4-Aminosalicylic acid
- Edoxaban
Comparison:
- 4-(Dimethylcarbamoyl)benzeneboronic acid: Similar in having a dimethylcarbamoyl group, but differs in the core structure (benzene vs. pyrazole).
- 4-Aminosalicylic acid: Shares the carboxylic acid group but has an amino group instead of a dimethylcarbamoyl group.
- Edoxaban: A different class of compound used as an anticoagulant, highlighting the unique applications of 4-(dimethylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid in enzyme inhibition.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-(dimethylcarbamoyl)-1-methylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-10(2)7(12)5-4-11(3)9-6(5)8(13)14/h4H,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWJBYFHUJMIIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)O)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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